

5H-benzothieno[3,2-c]carbazole chemical structure and properties

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Compound of Interest

Compound Name: 5H-[1]benzothieno[3,2-c]carbazole

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An In-Depth Technical Guide to 5H-benzothieno[3,2-c]carbazole: Structure, Properties, and Applications

Introduction: A Heterocyclic Scaffold for Advanced Materials

In the landscape of organic electronics and medicinal chemistry, the quest for novel molecular architectures with tailored photophysical and electronic properties is perpetual. 5H-benzothieno[3,2-c]carbazole is a fused heterocyclic aromatic compound that has emerged as a significant building block, particularly in the development of next-generation Organic Light-Emitting Diodes (OLEDs).^[1] Its rigid, planar structure, a deliberate fusion of a benzothiophene moiety with a carbazole core, creates an extended π -electron system that is highly conducive to efficient charge transport.^[1]

This guide serves as a technical resource for researchers, chemists, and materials scientists. It provides a comprehensive overview of the 5H-benzothieno[3,2-c]carbazole core, detailing its chemical structure, physicochemical properties, synthetic pathways, spectroscopic signature, and established applications. By synthesizing field-proven insights with fundamental chemical principles, this document aims to equip professionals with the knowledge required to harness the potential of this versatile molecule.

PART 1: Molecular Architecture and Physicochemical Profile

Chemical Structure and Nomenclature

The foundational identity of 5H-benzothieno[3,2-c]carbazole lies in its unique arrangement of fused rings. The structure consists of a carbazole nucleus annulated with a benzothiophene system. This fusion dictates the molecule's electronic and steric characteristics.

- IUPAC Name: 5H-[2]benzothio[3,2-c]carbazole[2]
- CAS Number: 1255308-97-4[1]
- Molecular Formula: C₁₈H₁₁NS[1][2]

Caption: Fused ring system of 5H-benzothieno[3,2-c]carbazole.

Physicochemical Properties

The physical and computed properties of 5H-benzothieno[3,2-c]carbazole are critical for predicting its behavior in various systems, from solubility in organic solvents to its performance in electronic devices.

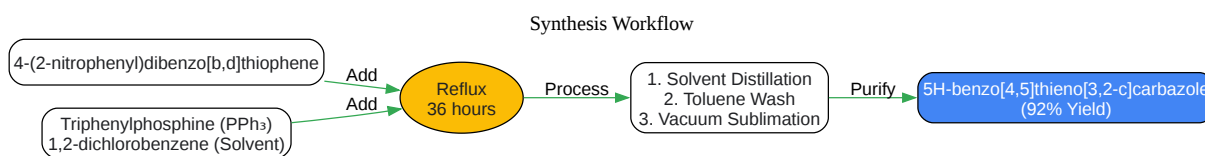
Property	Value	Source
Molecular Weight	273.4 g/mol	[2][3]
Appearance	White to light yellow powder/crystal	[1]
Purity	>98.0% (HPLC)	
Melting Point	214.0 to 219.0 °C	
XLogP3 (Computed)	5.7	[2][3]
InChIKey	NPHLAWPEXYBGTP-UHFFFAOYSA-N	[2]
SMILES	C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3SC5=CC=CC=C45	[2]

PART 2: Synthesis and Characterization

Synthetic Protocol: Reductive Cyclization Pathway

A common and high-yield method for synthesizing the 5H-benzo[4,5]thieno[3,2-c]carbazole core involves an intramolecular reductive cyclization of a nitro-aromatic precursor. This approach is efficient, demonstrating a yield of 92%.

Expertise & Experience Insight: The choice of triphenylphosphine (PPh_3) is crucial; it acts as both a reducing agent for the nitro group and facilitates the subsequent cyclization to form the carbazole nitrogen ring in a single, elegant step. 1,2-dichlorobenzene is selected as a high-boiling solvent to provide the necessary thermal energy for the reaction to proceed to completion.



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Caption: High-yield synthesis via intramolecular reductive cyclization.

Step-by-Step Methodology:

- **Reactant Preparation:** Dissolve 4-(2-nitrophenyl)dibenzo[b,d]thiophene (1.0 eq) and triphenylphosphine (2.5 eq) in 1,2-dichlorobenzene.
- **Reaction:** Reflux the solution for 36 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Solvent Removal:** After the reaction is complete, remove the 1,2-dichlorobenzene solvent by distillation under reduced pressure.

- Initial Purification: Wash the resulting residue with toluene to remove unreacted triphenylphosphine and triphenylphosphine oxide.
- Final Purification: Purify the crude product by sublimation under high vacuum to yield the final compound as a white powder.

Spectroscopic Characterization

Structural elucidation of the synthesized compound relies on standard spectroscopic techniques.

- Mass Spectrometry (MS): Fast Atom Bombardment (FAB) mass spectrometry confirms the molecular weight of the compound. The expected protonated molecular ion peak $[M+H]^+$ is observed at m/z 273, corresponding to the molecular formula $C_{18}H_{11}NS$.
- Proton Nuclear Magnetic Resonance (1H NMR): The 1H NMR spectrum provides detailed information about the chemical environment of the protons in the molecule.

1H NMR Data (400 MHz, $CDCl_3$):

- δ 8.29 (s, 1H): This singlet likely corresponds to the proton on the carbazole nitrogen (N-H).
- δ 8.24 (d, $J=8.4$ Hz, 1H), δ 8.19 (d, $J=8.4$ Hz, 2H), δ 7.97 (d, $J=8.0$ Hz, 1H): These downfield signals in the aromatic region are characteristic of protons in deshielded environments, likely those adjacent to the heteroatoms or in sterically constrained positions of the fused system.
- δ 7.38-7.54 (m, 6H): This multiplet represents the remaining protons on the benzene rings of the carbazole and benzothiophene moieties.

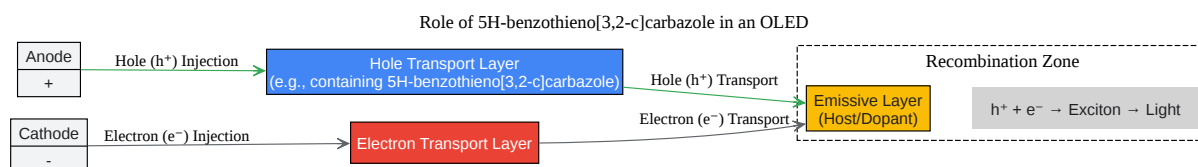
PART 3: Applications and Domain Relevance

Core Application: Organic Electronics and OLEDs

The primary and most well-documented application of 5H-benzothieno[3,2-c]carbazole is in the field of organic electronics, specifically as a material for OLEDs.^[1] Its molecular architecture provides a unique combination of properties vital for device functionality.

Mechanism of Action in OLEDs: The efficacy of 5H-benzothieno[3,2-c]carbazole in OLEDs stems from its electronic properties. The extended π -conjugated system across the fused rings facilitates highly efficient charge transport (either holes or electrons).^[1] Furthermore, its specific Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels make it an exceptionally versatile component. It can be employed as:

- **A Host Material:** In phosphorescent OLEDs (PhOLEDs), it can serve as a host matrix for phosphorescent dopant emitters. Its high triplet energy level allows for efficient energy transfer to the dopant, leading to high quantum efficiency.
- **A Hole-Transporting Layer (HTL) Component:** Its electronic structure is conducive to the efficient transport of holes from the anode towards the emissive layer, ensuring balanced charge injection and recombination.^[1]



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Caption: Charge transport pathway in an OLED device.

Potential in Drug Development

While the primary application is in materials science, some suppliers list 5H-benzothieno[3,2-c]carbazole for use as a pharmaceutical intermediate or API.^[4] The carbazole scaffold itself is a well-known privileged structure in medicinal chemistry, forming the core of many biologically active compounds. The fusion with a benzothiophene ring could modulate this activity, offering opportunities for new drug discovery programs. However, specific biological activities for the parent compound are not yet extensively documented in publicly available literature, representing an area ripe for future investigation.

Derivatives for Further Functionalization

The core structure of 5H-benzothieno[3,2-c]carbazole can be further functionalized to fine-tune its properties. For instance, brominated derivatives like 4-bromo-5H-[2]benzothieno[3,2-c]carbazole are commercially available, providing a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck) to introduce additional functional groups. Additionally, derivatives with cyano groups have been synthesized to modulate the electronic properties for specific applications in thermally activated delayed fluorescent (TADF) devices.

PART 4: Safety, Handling, and Conclusion

Safety and Handling

5H-benzothieno[3,2-c]carbazole is typically supplied as a fine powder.[1] Standard laboratory safety protocols for handling chemical powders should be followed:

- Use in a well-ventilated area or a fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid inhalation of dust and direct contact with skin and eyes.
- Store in a cool, dry place away from incompatible materials.[4]

For related carbazole compounds, GHS classifications indicate potential for skin and eye irritation.[5] Similar precautions should be taken with this molecule.

Conclusion and Future Outlook

5H-benzothieno[3,2-c]carbazole is a molecule of significant technical interest, bridging the gap between synthetic organic chemistry and materials science. Its robust synthesis, well-defined structure, and advantageous electronic properties have solidified its role as a key building block in the development of high-performance OLEDs. While its application in materials science is well-established, its potential as a scaffold for medicinal chemistry remains an intriguing and underexplored frontier. Future research will likely focus on creating novel derivatives with even more precisely tuned photophysical properties and exploring the biological activity of this fascinating heterocyclic system.

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